molecular formula C34H34ClN5O7S B2948693 6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide CAS No. 688061-57-6

6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

カタログ番号: B2948693
CAS番号: 688061-57-6
分子量: 692.18
InChIキー: WWQLHAFITPNXNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide” is a complex organic molecule that features multiple functional groups, including a pyrido[1,2-a]pyrimidine core, a dioxoloquinazoline moiety, and a hexanamide side chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the dioxoloquinazoline moiety, and the attachment of the hexanamide side chain. Typical synthetic routes may involve:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrimidine derivative and an appropriate aldehyde or ketone.

    Introduction of the Dioxoloquinazoline Moiety: This step may involve a condensation reaction between a quinazoline derivative and a dioxolane compound.

    Attachment of the Hexanamide Side Chain: This can be accomplished through an amide coupling reaction using a hexanoic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

化学反応の分析

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrido[1,2-a]pyrimidine and dioxoloquinazoline moieties can be reduced to alcohols.

    Substitution: The chloro group in the pyrido[1,2-a]pyrimidine core can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

科学的研究の応用

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of this compound would depend on its specific target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity.

類似化合物との比較

Similar Compounds

    7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrido[1,2-a]pyrimidine core and may have similar biological activities.

    Dioxoloquinazoline derivatives: These compounds share the dioxoloquinazoline moiety and may have similar chemical reactivity.

Uniqueness

The compound’s uniqueness lies in its combination of multiple functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

生物活性

The compound 6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing current research findings and case studies.

Chemical Structure and Properties

This compound features multiple heterocyclic rings and functional groups, which contribute to its biological activity. Its structure includes:

  • Pyrido[1,2-a]pyrimidine moiety : Known for its role in various biological processes.
  • Dioxoloquinazolin ring : Implicated in enzyme inhibition.
  • Chloro and sulfanyl groups : These functional groups enhance the compound's reactivity and binding affinity to biological targets.

IUPAC Name

The IUPAC name of the compound is:
\text{N 2 3 4 dimethoxyphenyl ethyl 6 6 7 chloro 4 oxo 4H pyrido 1 2 a pyrimidin 2 yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide}

The compound acts primarily as an HER2 inhibitor , which is crucial in the context of cancer therapy. HER2 (Human Epidermal growth factor Receptor 2) is often overexpressed in certain types of breast cancer. By inhibiting HER2 signaling pathways, this compound can potentially reduce cell proliferation and induce apoptosis in cancer cells.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidine exhibit significant inhibitory activity against key enzymes such as Dihydrofolate Reductase (DHFR) . DHFR plays a vital role in DNA synthesis; thus, its inhibition can lead to reduced proliferation of cancer cells. The compound's structural analogs have shown IC50 values ranging from 2.43 to 14.65 μM against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on MDA-MB-231 and HepG2 cell lines. It was found that specific structural modifications enhanced its selectivity and potency against these cancer cells compared to non-cancerous cell lines .
  • Inhibition of DHFR : Another research highlighted that compounds related to this structure significantly inhibited DHFR activity. The inhibition resulted in a decrease in tetrahydrofolate levels necessary for DNA synthesis, thereby leading to cell death in rapidly dividing cells .

Medicinal Chemistry

The unique structure of this compound positions it as a candidate for further development in medicinal chemistry. Its potential as an HER2 inhibitor opens avenues for targeted cancer therapies.

Molecular Modeling Studies

Molecular modeling studies indicate that the binding affinity of this compound to HER2 can be optimized through structural modifications. Computational simulations have shown promising results regarding its interaction with the receptor .

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Testing the compound in animal models to evaluate its therapeutic potential and safety profile.
  • Combination Therapies : Investigating the effects of this compound in combination with other chemotherapeutic agents.

特性

IUPAC Name

6-[6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34ClN5O7S/c1-44-26-9-7-21(14-27(26)45-2)11-12-36-31(41)6-4-3-5-13-39-33(43)24-16-28-29(47-20-46-28)17-25(24)38-34(39)48-19-23-15-32(42)40-18-22(35)8-10-30(40)37-23/h7-10,14-18H,3-6,11-13,19-20H2,1-2H3,(H,36,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQLHAFITPNXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=O)N6C=C(C=CC6=N5)Cl)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClN5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。